molecular formula C10H10ClIO B2408150 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene CAS No. 2225136-98-9

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene

Cat. No.: B2408150
CAS No.: 2225136-98-9
M. Wt: 308.54
InChI Key: YSRPIOLXQPWLQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene can be compared with other halogenated aromatic compounds, such as:

    1-Chloro-4-iodo-2-methoxybenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    1-Chloro-5-cyclopropyl-2-methoxybenzene: Lacks the iodine atom, which may influence its chemical properties and applications.

    1-Bromo-5-cyclopropyl-4-iodo-2-methoxybenzene:

The unique combination of chlorine, iodine, methoxy, and cyclopropyl groups in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRPIOLXQPWLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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